molecular formula C6H11ClN2O3 B13321923 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride CAS No. 860225-12-3

2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride

Cat. No.: B13321923
CAS No.: 860225-12-3
M. Wt: 194.61 g/mol
InChI Key: RHWYDHZAVDITNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Sodium carbonate and water are used in combination with acetone.

    Step 2: Acetic acid is then added, followed by 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in isopropyl alcohol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action for 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride include :

  • 2-(3-Oxopiperazin-1-yl)acetic acid
  • 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride

Uniqueness

What sets this compound apart is its specific chemical structure, which allows for unique interactions and applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in research make it a valuable compound for scientific exploration.

Biological Activity

2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and research findings.

Chemical Structure and Properties

The compound is characterized by its oxopiperazine moiety, which is known to influence its biological activity. The chemical formula is C7H12N2O3C_7H_{12}N_2O_3 with a molecular weight of approximately 172.18 g/mol. Its structural features facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, a study reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated groups compared to controls, indicating its potential as an anti-inflammatory agent .

2. Anticancer Activity

The compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer cells (LNCaP). In vitro assays demonstrated that it induces apoptosis in these cells through mechanisms involving the inhibition of prostatic acid phosphatase secretion . The following table summarizes key findings on its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
LNCaP15Induction of apoptosis
PC-320Inhibition of cell proliferation
MCF-725Modulation of apoptotic pathways

3. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses .

The biological activities of this compound are thought to be mediated by its ability to interact with specific receptors and enzymes involved in inflammatory and apoptotic pathways. For instance, it may act as an inhibitor of certain kinases that play a role in cell survival and inflammation.

Case Studies

Several case studies have demonstrated the efficacy of this compound in different therapeutic contexts:

  • Prostate Cancer Treatment : In a controlled study involving LNCaP cells, treatment with the compound resulted in a marked decrease in cell viability and increased markers for apoptosis, supporting its potential use in prostate cancer therapy .
  • Inflammatory Disorders : A model of acute inflammation showed that administration of this compound led to reduced edema and lower levels of inflammatory mediators, suggesting its utility in treating inflammatory conditions .

Properties

CAS No.

860225-12-3

Molecular Formula

C6H11ClN2O3

Molecular Weight

194.61 g/mol

IUPAC Name

2-(3-oxopiperazin-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H10N2O3.ClH/c9-5(10)3-4-6(11)8-2-1-7-4;/h4,7H,1-3H2,(H,8,11)(H,9,10);1H

InChI Key

RHWYDHZAVDITNA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)O.Cl

Origin of Product

United States

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